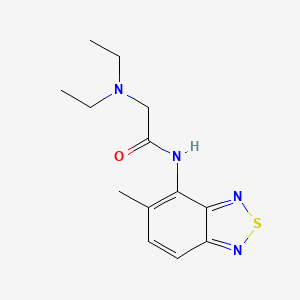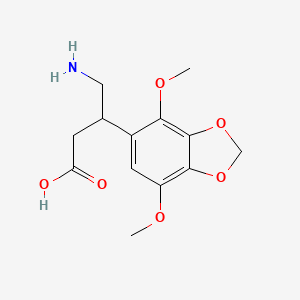![molecular formula C21H22ClN3 B11061361 N-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenyl)ethanamine](/img/structure/B11061361.png)
N-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-N-(4-chlorophenethyl)amine is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyrazole ring, and a chlorophenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-N-(4-chlorophenethyl)amine typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Condensation Reaction: The benzylated pyrazole is then subjected to a condensation reaction with 4-chlorophenethylamine in the presence of an aldehyde, typically under reflux conditions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-N-(4-chlorophenethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenethylamine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl or chlorophenethylamine derivatives.
Scientific Research Applications
N-[(E)-1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-N-(4-chlorophenethyl)amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and analgesic properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-N-(4-chlorophenethyl)amine involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors, modulating their activity and leading to downstream biological effects.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction Pathways: It may influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Dichloroaniline: Compounds consisting of an aniline ring substituted with two chlorine atoms.
Semiconductor Materials: Compounds with unique electronic properties, often used in materials science.
Uniqueness
N-[(E)-1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-N-(4-chlorophenethyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, benzyl group, and chlorophenethylamine moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H22ClN3 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
1-(1-benzyl-3,5-dimethylpyrazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]methanimine |
InChI |
InChI=1S/C21H22ClN3/c1-16-21(14-23-13-12-18-8-10-20(22)11-9-18)17(2)25(24-16)15-19-6-4-3-5-7-19/h3-11,14H,12-13,15H2,1-2H3 |
InChI Key |
MJNOYHWADUSBFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C=NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11061281.png)
![2-{[1-(4-fluorophenyl)-2-oxido-1H-1,2,3-triazol-4-yl]carbonyl}benzoic acid](/img/structure/B11061292.png)

![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-3,4-diethoxybenzamide](/img/structure/B11061301.png)
![Methyl 4-(3-{4-[(4-ethoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11061304.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11061312.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11061322.png)
![2-[(4-Chlorophenyl)methyl]-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11061346.png)
![3-Hydroxy-7,7-dimethyl-3-(trifluoromethyl)-1,3,7,8-tetrahydropyrrolo[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,4-dione](/img/structure/B11061349.png)

![N-[3-(diethylamino)propyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061360.png)

![3-({3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl}oxy)propanenitrile](/img/structure/B11061368.png)
![1-[2-(3-Nitrophenyl)-2-oxoethyl]ethane-1,1,2,2-tetracarbonitrile](/img/structure/B11061373.png)
